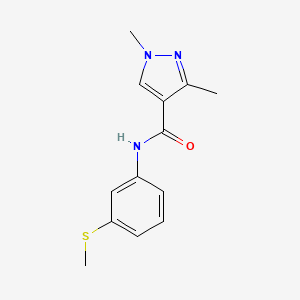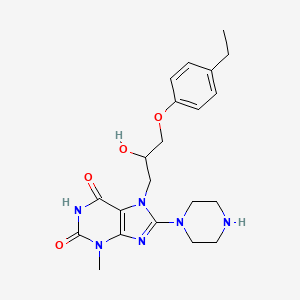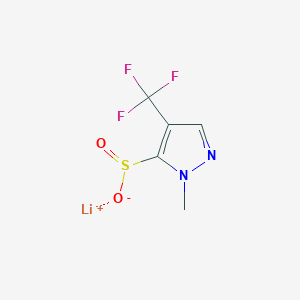
lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate is a compound that features a lithium ion paired with a pyrazole derivative The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate typically involves the reaction of 1-methyl-4-(trifluoromethyl)-1H-pyrazole with a suitable sulfinating agent in the presence of lithium ions. The reaction conditions often include the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction could produce sulfides. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
Lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The lithium ion may also play a role in stabilizing the compound and facilitating its transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonate
- 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfide
- 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfoxide
Uniqueness
Lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate is unique due to the presence of the lithium ion, which can influence the compound’s solubility, stability, and reactivity. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in applications requiring strong electron-withdrawing groups .
Propriétés
IUPAC Name |
lithium;2-methyl-4-(trifluoromethyl)pyrazole-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2S.Li/c1-10-4(13(11)12)3(2-9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUKQZFZWYQPMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=C(C=N1)C(F)(F)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2639878.png)
![2-chloro-1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}propan-1-one](/img/structure/B2639879.png)
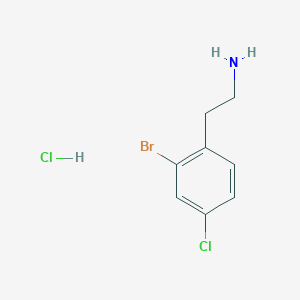
![Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate](/img/structure/B2639881.png)
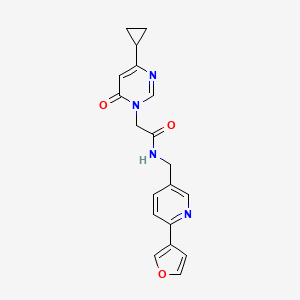
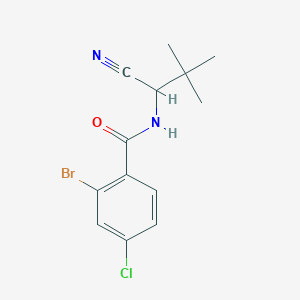
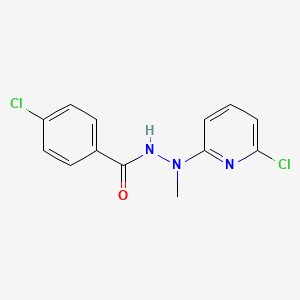
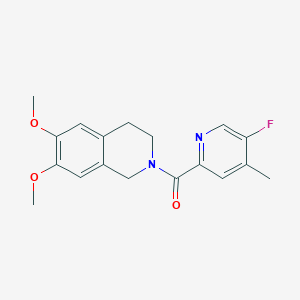
![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2639889.png)
![2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B2639891.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide](/img/structure/B2639892.png)
![N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2639896.png)
